N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-4-14(18)16-12-7-5-11(6-8-12)13-9-10-15-17-13/h5-10H,2-4H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUNSYPNGNQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-(1H-pyrazol-3-yl)aniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Pentanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The mixture is stirred at room temperature for 2–4 hours, yielding the crude product.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 89% yield |
| Base | Triethylamine | >90% conversion |
| Temperature | 0°C → 25°C (ramp) | Minimizes side reactions |
| Reaction Time | 2 hours | Balance between completion and degradation |
Workup involves quenching with ice-cold water, extraction with DCM, and purification via recrystallization from ethyl acetate/petroleum ether. This method achieves yields up to 89% with high purity (>98% by HPLC).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the acylation process while improving selectivity. A modified protocol employs dimethyl sulfoxide (DMSO) as a polar aprotic solvent to enhance reactant mobility.
Procedure and Advantages
4-(1H-Pyrazol-3-yl)aniline (1.0 equiv) and pentanoyl chloride (1.1 equiv) are suspended in DMSO (5 mL) with catalytic DMAP (0.1 equiv). The mixture is irradiated at 100°C for 10 minutes under microwave conditions (300 W), achieving 92% yield. The rapid heating reduces thermal degradation of the pyrazole ring, which is prone to oxidation under prolonged conventional heating.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methodologies enable scalable production with simplified purification. Wang resin-bound 4-(1H-pyrazol-3-yl)aniline is treated with pentanoic acid (1.5 equiv) in the presence of HBTU (1.1 equiv) and DIPEA (3.0 equiv) in DMF. After 12 hours, the resin is washed, and the product is cleaved using 95% TFA/water.
Key Benefits
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Purity : >99% after cleavage (no column chromatography required).
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Scalability : Batch sizes up to 500 mmol demonstrated.
Enzymatic Catalysis for Green Chemistry
Lipase-mediated acylation offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between 4-(1H-pyrazol-3-yl)aniline and pentanoic acid vinyl ester in tert-butyl methyl ether (TBME) at 40°C.
Performance Metrics
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Yield : 78% after 24 hours.
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Sustainability : Eliminates toxic solvents and generates non-hazardous byproducts (vinyl alcohol).
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Stereoselectivity : No racemization observed, critical for chiral derivatives.
Continuous Flow Reactor Systems
Continuous flow technology enhances heat/mass transfer, enabling precise control over reaction parameters. A tubular reactor (0.5 mm ID) delivers 4-(1H-pyrazol-3-yl)aniline and pentanoyl chloride in DCM at 0.1 mL/min, with triethylamine introduced via a T-junction.
Operational Advantages
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Residence Time : 5 minutes (vs. 2 hours in batch).
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Yield : 94% with consistent reproducibility.
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Safety : Minimizes exposure to volatile reagents.
Comparative Analysis of Methodologies
The table below summarizes critical metrics for each method:
| Method | Yield (%) | Purity (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Classical Acylation | 89 | 98 | 2 hours | Moderate | High (solvent waste) |
| Microwave | 92 | 99 | 10 minutes | High | Moderate |
| Solid-Phase | 85 | 99 | 12 hours | High | Low |
| Enzymatic | 78 | 97 | 24 hours | Low | Very Low |
| Continuous Flow | 94 | 99 | 5 minutes | Very High | Moderate |
Mechanistic Insights and Side Reactions
The acylation proceeds via a tetrahedral intermediate, with triethylamine neutralizing HCl to shift equilibrium toward product formation. Competing side reactions include:
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Over-acylation : Addressed by stoichiometric control of pentanoyl chloride.
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Pyrazole Ring Oxidation : Mitigated by inert atmospheres and antioxidant additives (e.g., BHT).
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Solvolysis in Protic Solvents : Avoided using aprotic solvents like DCM or THF.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems outperform batch methods in cost-efficiency ($23/g vs. $41/g). Key challenges include:
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazole derivatives, oxidized forms, and reduced amides .
Scientific Research Applications
N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research indicates its potential use in developing drugs for treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenases (COX) and kinases, which play crucial roles in inflammatory pathways. By binding to these targets, the compound can modulate the activity of these enzymes, leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Sulfonamide Derivatives
Several N4-valeroylsulfonamide analogs share the pentanamide core but differ in sulfonamide substituents ():
| Compound Name | Substituent | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Yield (%) |
|---|---|---|---|---|
| N4-Valeroylsulfathiazole (23) | Thiazolylamino | 220–221 | 1667 (CO), 1141 (SO₂NH) | 96 |
| N4-Valeroylsulfacetamide (24) | Acetylamino | 216 | 1676 (CONH), 1152 (SO₂NH) | 52 |
| N4-Valeroylsulfanilamide (25) | Amminosulfonyl | 208–209 | 1669 (CONH), 1151 (SO₂NH) | 61 |
Key Findings :
- Substituent Effects: Bulkier substituents (e.g., thiazolylamino in 23) correlate with higher melting points due to enhanced intermolecular interactions .
- Spectral Differences : The SO₂NH stretching (~1150 cm⁻¹) is consistent, but CO peaks vary slightly depending on adjacent groups (e.g., 1667 cm⁻¹ for 23 vs. 1676 cm⁻¹ for 24) .
Dioxoisoindolinyl-Substituted Pentanamides
Compounds from and feature a 1,3-dioxoisoindolinyl group, altering solubility and steric effects:
| Compound ID | Substituent | Molecular Formula | Molecular Weight | Elemental Analysis (%): C/H/N/S |
|---|---|---|---|---|
| F5 | Thiazol-2-yl sulfamoyl | C22H22N3NaO6S | 479.48 | 55.30/4.70/8.91/7.01 |
| F7 | Pyrimidin-2-yl sulfamoyl | C24H23N5O5S | 493.53 | 58.59/4.81/14.32/6.69 |
Key Findings :
Piperazine and Pyrazole Hybrids
Piperazine-linked pentanamides () demonstrate modified pharmacokinetic profiles:
| Compound ID | Substituents | Synthesis Yield (%) | NMR Data Highlights |
|---|---|---|---|
| 107 | 2-Methoxyphenylpiperazine, tetrahydro-2H-pyran | 70 | δ 2.35 (m, CH₂), δ 1.82–1.49 (m, CH₂-THP) |
| 102 | 4-Chlorophenyl, dichlorophenylpiperazine | Not reported | δ 1.96–1.49 (m, CH₂ and THP protons) |
Key Findings :
Asciminib (SCEMBUX®) and Pyrazole-Containing Analogs
| Property | N-[4-(1H-Pyrazol-3-yl)phenyl]pentanamide | Asciminib Hydrochloride |
|---|---|---|
| Molecular Formula | C14H16N3O (hypothetical) | C20H15ClF2N4OS·HCl |
| Key Substituents | Pentanamide, pyrazole | Pyridinecarboxamide, Cl, F |
| Biological Target | Not reported | Kinase inhibitor (BCR-ABL1) |
Key Findings :
Crystalline and Hydrogen-Bonding Properties
N-[4-(4-Nitrophenoxy)phenyl]pentanamide () exhibits distinct solid-state behavior:
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The compound features a pentanamide backbone with a pyrazole ring and a phenyl substituent. This unique structure allows for interaction with various biological targets, enhancing its potential as a therapeutic agent.
Pharmacological Properties
Recent studies have highlighted the following pharmacological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines.
- Anti-inflammatory Effects : It exhibits potential in reducing inflammation through inhibition of specific pathways.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.
- Modulation of Inflammatory Pathways : It can affect signaling pathways related to inflammation, potentially leading to reduced inflammatory responses.
Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Significant cytotoxicity observed |
| SF-268 (Brain Cancer) | 12.50 | Moderate activity noted |
| NCI-H460 (Lung Cancer) | 42.30 | Lower activity compared to other cell lines |
These findings suggest that the compound has significant potential as an anticancer agent, particularly against breast cancer cells.
Anti-inflammatory Effects
In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To contextualize the effectiveness of this compound, it is useful to compare it with similar pyrazole derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | Anticancer | 5.00 |
| Pyrazole derivative X | Anti-inflammatory | 10.00 |
| Pyrazole derivative Y | Antimicrobial | 15.00 |
The comparative analysis shows that this compound exhibits competitive efficacy against various biological targets.
Q & A
Q. What are the standard synthetic routes for preparing N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide?
A multi-step synthesis typically begins with functionalizing the phenyl ring. For example, 4-aminophenol reacts with nitro-substituted aryl halides (e.g., 4-nitrofluorobenzene) under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates like 4-(4-nitrophenoxy)aniline. Subsequent acylation with pentanoyl chloride (or activation via thionyl chloride) introduces the pentanamide group. Reduction of the nitro group and cyclization with hydrazine derivatives yield the pyrazole ring. Purification via recrystallization or chromatography ensures product integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks, particularly distinguishing pyrazole ring protons (~6.5–7.5 ppm) and amide NH signals (~9–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves spatial arrangements, as seen in analogous structures . Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O bands (~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide or sulfonyl group incorporation?
Yields depend on precise control of reaction parameters. For sulfonylation, use anhydrous conditions with reagents like sulfonyl chlorides and a base (e.g., pyridine) to scavenge HCl. Temperature gradients (0–25°C) prevent side reactions, while microwave-assisted synthesis may accelerate steps. Monitoring via TLC or HPLC ensures intermediate stability. Post-reaction purification via column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) removes unreacted species .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from substituent effects. Structure-Activity Relationship (SAR) studies comparing analogs (e.g., pyrazole vs. isoxazole substituents) clarify pharmacophore contributions. Computational modeling (e.g., molecular docking with dopamine D3 receptors) identifies key interactions, while isothermal titration calorimetry (ITC) quantifies binding affinities. Control experiments under standardized assay conditions (pH, temperature) minimize variability .
Q. How can intermediates be stabilized during multi-step synthesis?
Air- or moisture-sensitive intermediates (e.g., acyl chlorides) require inert atmospheres (N₂/Ar) and anhydrous solvents. Low-temperature storage (-20°C) prevents degradation. Bulky protecting groups (e.g., THP for amines) enhance stability during heterocycle formation. Real-time monitoring via LC-MS detects decomposition, enabling rapid troubleshooting. For example, thiazole-containing intermediates in related compounds are stabilized using dimethylacetamide (DMA) as a reaction solvent .
Methodological Considerations
Q. What computational tools predict the compound’s physicochemical properties?
Software like Schrödinger’s Maestro or OpenEye’s FILTER calculates logP, solubility, and polar surface area. Density Functional Theory (DFT) models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess conformational flexibility, critical for understanding membrane permeability .
Q. How are regiochemical outcomes controlled during pyrazole ring formation?
Regioselectivity in pyrazole synthesis is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) on hydrazine derivatives favor cyclization at specific positions. Microwave irradiation (100–150°C) or catalysis (e.g., CuI) accelerates cyclization while minimizing byproducts. For example, 1H-pyrazol-3-yl derivatives are selectively formed using excess hydrazine hydrate in ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
